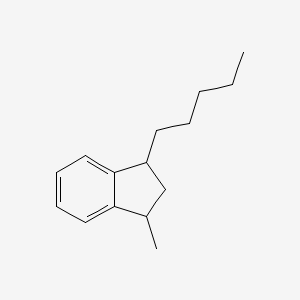
1-Methyl-3-pentylindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-pentylindan is an organic compound with the molecular formula C15H22 It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring This compound is characterized by the presence of a methyl group at the first position and a pentyl group at the third position of the indane structure
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-pentylindan can be synthesized through several methods. One common approach involves the alkylation of indan with pentyl halides in the presence of a strong base. The reaction typically proceeds under reflux conditions with a suitable solvent such as toluene or xylene. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques. The choice of solvents, catalysts, and reaction conditions is critical to ensure efficient production.
化学反応の分析
Types of Reactions: 1-Methyl-3-pentylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the methyl or pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-Methyl-3-pentylindan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-3-pentylindan involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-Methyl-2-pentylindan: Similar structure but with the pentyl group at the second position.
1-Methyl-3-hexylindan: Similar structure but with a hexyl group instead of a pentyl group.
1-Methyl-3-butylindan: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness: 1-Methyl-3-pentylindan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
85721-18-2 |
|---|---|
分子式 |
C15H22 |
分子量 |
202.33 g/mol |
IUPAC名 |
1-methyl-3-pentyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C15H22/c1-3-4-5-8-13-11-12(2)14-9-6-7-10-15(13)14/h6-7,9-10,12-13H,3-5,8,11H2,1-2H3 |
InChIキー |
WYJGPGQXRYNHKF-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC(C2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
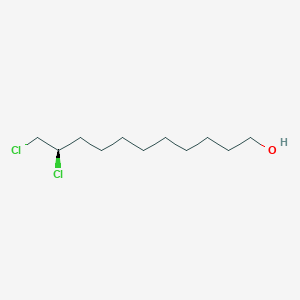

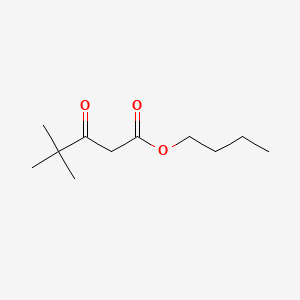
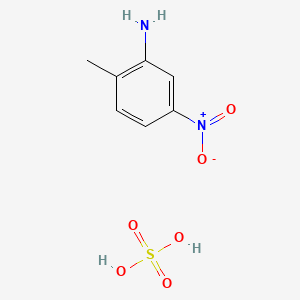
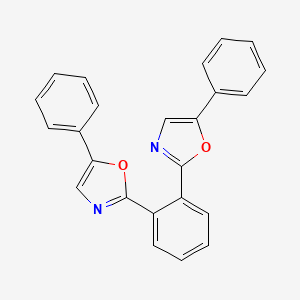
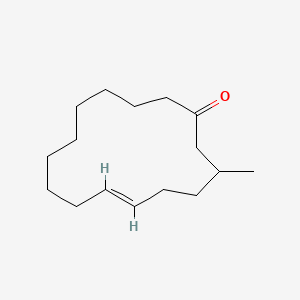
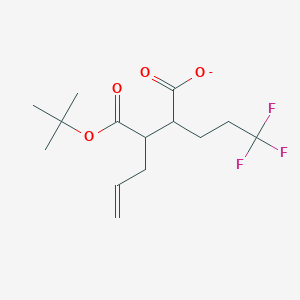
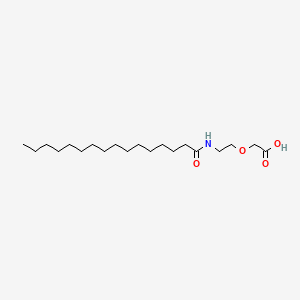
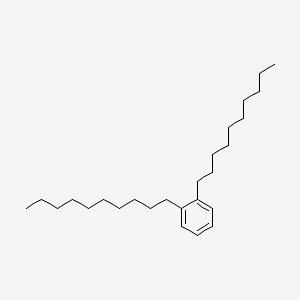

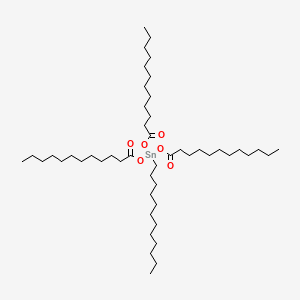
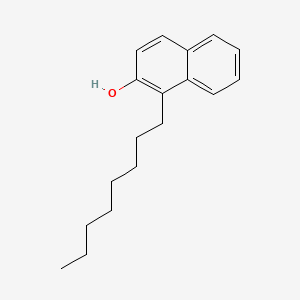
arsanium bromide](/img/structure/B15176074.png)
